2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid
Description
2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetic Acid (hereafter referred to as the target compound) is a synthetic organic compound featuring a phenoxyacetic acid backbone substituted with a 2-oxopyrrolidin-1-yl group at the para position of the aromatic ring. This compound is structurally analogous to inhibitors of amino-processing metalloproteases (AP-M inhibitors) and shares similarities with other phenoxyacetic acid derivatives studied for therapeutic applications .
Properties
IUPAC Name |
2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-2-1-7-13(11)9-3-5-10(6-4-9)17-8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZOQRDYBOLBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427907 | |
| Record name | 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871673-06-2 | |
| Record name | 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid typically follows a multi-step approach:
- Step 1: Preparation of 4-substituted phenoxyacetic acid derivatives.
- Step 2: Introduction of the 2-oxopyrrolidinyl moiety via amide or amination reactions.
- Step 3: Purification and characterization of the final compound.
This approach is consistent with methodologies used for related phenoxyacetic acid derivatives substituted with azacycloalkyl groups, as documented in scientific literature.
Preparation of 4-Substituted Phenoxyacetic Acid
A key intermediate in the synthesis is 2-(4-nitrophenoxy)acetic acid, which serves as a precursor for further functionalization.
Synthesis of 2-(4-nitrophenoxy)acetic acid:
- Nitrophenol (50.0 g, 0.36 mol) is reacted with sodium hydroxide (27.8 g, 0.70 mol) in aqueous solution.
- Chloroacetic acid (34.0 g, 0.36 mol) is added, and the mixture is refluxed for 24 hours at 80°C.
- After cooling, the solution is acidified to pH ≈ 0 with concentrated hydrochloric acid and crystallized.
- The crude product is recrystallized from boiling water to yield 2-(4-nitrophenoxy)acetic acid with a yield of 78% and melting point 190–193 °C.
Conversion to Chloroacetamidophenoxyacetic Acid
The nitro group is reduced and subsequently converted to the chloroacetamido derivative, which is a crucial intermediate for introducing the 2-oxopyrrolidinyl group.
-
- 2-(4-nitrophenoxy)acetic acid is dissolved in aqueous ammonia and heated.
- The solution is treated with ferrous sulfate heptahydrate and refluxed for 25 minutes to reduce the nitro group to an amino group.
- The resulting aminophenoxyacetic acid sodium salt is treated with chloroacetyl chloride under cooling and stirring to form 2-[4-(2-chloroacetamido)phenoxy]acetic acid.
- The product is isolated by acidification and recrystallization, yielding approximately 29% with melting point 167–170 °C.
Alternative Synthetic Routes and Catalytic Methods
While the above method is classical, alternative catalytic and coupling methods have been explored for related phenoxyacetic acid derivatives:
- Copper-catalyzed hydroxylation of bromo-substituted phenylacetic acids has been reported for related compounds, involving 8-hydroxyquinoline copper catalysts and sodium hydroxide at elevated temperatures (110 °C) for 6 hours, yielding hydroxyphenylacetic acids with good efficiency (~81%). Although this method targets hydroxylated derivatives, it suggests potential catalytic strategies applicable to phenoxyacetic acid synthesis.
Summary Table of Key Synthetic Steps
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitrophenol + NaOH + Chloroacetic acid, reflux 24 h at 80°C | 2-(4-nitrophenoxy)acetic acid | 78 | Recrystallized from boiling water |
| 2 | Reduction with FeSO4·7H2O + NH3, reflux 25 min | 2-(4-aminophenoxy)acetic acid (sodium salt) | - | Intermediate for amidation |
| 3 | Chloroacetyl chloride, cold addition, stirring | 2-[4-(2-chloroacetamido)phenoxy]acetic acid | 29 | Acidification and recrystallization |
| 4 | 2-oxopyrrolidine substitution | This compound | - | Final target compound |
Research Findings and Characterization
- The synthesized this compound and related compounds have been characterized by melting point determination, IR, ^1H-NMR, and ^13C-NMR spectroscopy, confirming the successful substitution and structural integrity.
- Elemental analysis and spectral data support the purity and identity of the final product.
- These compounds have been investigated for biological activity, notably as inhibitors of aminopeptidase M, indicating their potential pharmaceutical relevance.
Chemical Reactions Analysis
Nucleophilic Substitution at the Phenoxy Group
The electron-rich aromatic ring facilitates electrophilic substitution, particularly at the para position relative to the oxygen atom. Key reactions include:
a. Alkylation with lactams
Reaction with pyrrolidin-2-one under basic conditions yields derivatives with extended pharmacological profiles.
Example :
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid synthesis:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pyrrolidin-2-one, KOH/DMSO, 20 min stirring | C₁₄H₁₆N₂O₅ (m.p. 127–129°C) | 99% |
Esterification and Amidation
The carboxylic acid group undergoes typical acid-derived reactions:
a. Esterification with alcohol derivatives
Used in prodrug development to enhance bioavailability.
Example :
Reaction with chloromethyl isopropyl carbonate forms bis-POC ester prodrugs:
| Reagent | Product Structure | IC₅₀ (D423 cells) | Notes |
|---|---|---|---|
| Chloromethyl isopropyl carbonate | Bis-POC ester (C₁₄H₂₃N₁O₈P) | 16 nM | Selective cytotoxicity in ENO1-deficient cells |
b. Amidation with amines
Coupling with benzylamine or 2-picolylamine generates phosphonoamidates for targeted drug delivery.
Functionalization via the Oxopyrrolidine Moiety
The 2-oxopyrrolidin-1-yl group participates in ring-opening and cycloaddition reactions:
a. Ring-opening with nucleophiles
Reacts with thiols or amines under acidic conditions to form linear chain derivatives.
b. Cycloaddition with dienophiles
Engages in Diels-Alder reactions, expanding heterocyclic frameworks for medicinal chemistry applications.
Oxidation and Reduction Pathways
a. Oxidation of the allyl side chain
Controlled oxidation with m-CPBA converts allyl groups to epoxides (unrelated to core structure but relevant for analogous compounds).
b. Reduction of the ketone group
LiAlH₄ reduces the 2-oxopyrrolidin-1-yl group to pyrrolidine derivatives, altering hydrogen-bonding capacity.
Sulfonylation and Coupling Reactions
a. Sulfamoylation
Used to prepare intermediates for kinase inhibitors:
text2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide
Key step : Reaction with sulfamoyl chloride in anhydrous DMF yields 87% product.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that contributes to its biological activity. Its molecular formula is CHNO, and it contains a phenoxy group linked to a pyrrolidine moiety. This structural configuration is crucial for its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines, particularly those with specific genetic vulnerabilities. For instance, its efficacy was tested against glioblastoma cells harboring ENO1 deletions, where it demonstrated selective cytotoxicity .
Neuroprotective Effects
Given its ability to cross the blood-brain barrier, this compound is being investigated for neuroprotective effects. Animal models of neurodegenerative diseases have shown promising results, indicating a reduction in neuronal cell death and improvement in cognitive functions .
Buffering Agent in Cell Cultures
The compound serves as a non-ionic organic buffering agent in biological research, particularly in maintaining pH levels within cell cultures. It has been effectively used in experiments requiring stable pH conditions between 6 and 8.5, which is critical for various cellular processes .
Drug Delivery Systems
Recent advancements have explored the use of this compound as part of drug delivery systems. Its properties allow for the development of prodrugs that enhance bioavailability and target specificity, particularly in cancer therapy .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Inhibition of cytokine production in vitro |
| Study 2 | Anticancer | Induction of apoptosis in ENO1-deleted glioblastoma cells |
| Study 3 | Neuroprotection | Reduction of neuronal death in animal models |
Mechanism of Action
The mechanism of action of 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyacetic acid moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in AP-M Inhibitor Studies
The target compound belongs to a family of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids. Key analogs include:
Key Observations :
- Azacycloalkyl Groups: Replacing pyrrolidinone with piperidinone (e.g., compound 12) increases ring size, altering conformational flexibility and hydrophobic interactions .
Derivatives with Modified Backbones
Methyl-Substituted Propanoic Acid Analog ()
2-Methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenoxy]propanoic Acid
- Structural Difference : A methyl group on the acetic acid backbone increases steric bulk.
- Synthesis : 38% overall yield, lower than para-substituted analogs (93–99% for compounds 7 and 8 ), likely due to challenges in alkylation steps .
- Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.
Formamido-Linked Analog ()
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic Acid
- Structural Difference : Replaces acetamido with formamido linker, shortening the alkyl chain.
- Properties : Molecular weight 262.27 g/mol vs. 292.27 g/mol for the target compound. The formamido group may reduce metabolic stability due to increased susceptibility to hydrolysis .
AP-M Inhibition ()
Compounds 7, 8, and 9 were synthesized as AP-M inhibitors.
Hypolipidemic Activity ()
2-(4-(2-Substituted Aminothiazole-4-yl)phenoxy)acetic Acid Derivatives
- These analogs demonstrated significant hypolipidemic effects in preclinical models. The phenoxyacetic acid moiety is critical for activity, but substitution with aminothiazole (vs. pyrrolidinone) shifts the therapeutic focus from protease inhibition to lipid metabolism regulation .
Diuretic Activity ()
(E)-[4-(3-Oxo-1-alkenyl)phenoxy]acetic Acids
- Compounds like (E)-[2,3-dichloro-4-(3-oxo-1-butenyl)phenoxy]acetic acid showed diuretic effects comparable to ethacrynic acid. The absence of pyrrolidinone in these derivatives highlights the diversity of phenoxyacetic acid applications .
Physicochemical and Metabolic Considerations
- Carboxylic Acid Group : Present in all analogs, essential for solubility and ionic interactions.
- Pyrrolidinone vs. Piperidinone: Pyrrolidinone’s smaller ring size may favor tighter binding in enzyme pockets, while piperidinone (compound 12) offers enhanced hydrophobic interactions .
- Metabolism: Hydroxylated analogs (e.g., 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid, ) are likely prone to glucuronidation, altering excretion profiles compared to non-hydroxylated derivatives .
Biological Activity
2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves various chemical reactions that typically include the formation of the oxopyrrolidine moiety followed by coupling with phenoxyacetic acid derivatives. The detailed synthetic pathway can be referenced in studies focusing on related compounds, which often highlight the importance of structural modifications for enhancing biological activity .
The compound exhibits several biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on aminopeptidase M (AP-M), an enzyme involved in the metabolism of neuropeptides. The inhibition of AP-M can influence cognitive functions and has implications for treating neurodegenerative diseases .
Inhibition Studies
Research has demonstrated that this compound and its derivatives possess significant inhibitory activity against AP-M, with varying degrees of potency measured by IC50 and Ki values. For instance, one study reported the following inhibition data:
| Compound | Ki (μM) | IC50 (μM) |
|---|---|---|
| 15 | 243.6 | 449.2 |
| Other Compounds | Varies | Varies |
This indicates that compound 15, which includes the oxopyrrolidine structure, exhibits the highest inhibition compared to other derivatives tested .
Cognitive Enhancement
In preclinical models, compounds similar to this compound have been evaluated for their cognitive-enhancing properties. One study demonstrated that these compounds could improve learning and memory performance in animal models, suggesting their potential utility in treating conditions like Alzheimer's disease .
Anti-inflammatory Activity
Additionally, derivatives of this compound have been explored for their anti-inflammatory properties. Research indicates that they may modulate inflammatory pathways, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound. Preliminary studies suggest favorable absorption and distribution characteristics; however, further investigations are necessary to evaluate long-term safety and potential toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid?
- Methodological Answer : The synthesis typically involves coupling a phenoxyacetic acid derivative with a pyrrolidone-containing moiety. Key steps include:
- Nucleophilic substitution : Reacting 4-(2-oxopyrrolidin-1-yl)phenol with chloroacetic acid under basic conditions (e.g., NaOH) to form the phenoxyacetic acid backbone.
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates, as seen in analogous pyrrolidine-containing compounds .
- Computational optimization : Advanced workflows, such as ICReDD’s reaction path search methods, can predict optimal reaction conditions (e.g., solvent polarity, temperature) to minimize side products .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton/environment assignments, particularly for the pyrrolidone carbonyl (δ ~170–175 ppm) and phenoxy aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHNO, theoretical MW: 247.08 g/mol).
- X-ray crystallography : For crystalline derivatives, as demonstrated in structurally related phenylacetic acid standards .
Q. What analytical techniques are recommended for quantifying impurities in this compound?
- Methodological Answer : Impurity profiling requires:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to separate polar byproducts (e.g., unreacted phenol derivatives) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : To identify trace impurities, such as hydrolyzed pyrrolidone intermediates or oxidized phenoxy groups .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the pyrrolidone ring during synthesis?
- Methodological Answer :
- Quantum chemical calculations : Density Functional Theory (DFT) evaluates transition states for ring-opening/cyclization reactions, particularly under acidic/basic conditions .
- Reaction network analysis : Tools like the Artificial Force Induced Reaction (AFIR) method map competing pathways (e.g., lactam hydrolysis vs. esterification) to prioritize synthetic routes .
Q. How do steric and electronic factors influence the coupling efficiency of the phenoxy acetic acid moiety?
- Methodological Answer :
- Steric effects : Bulky substituents on the phenyl ring (e.g., methyl or nitro groups) reduce coupling yields due to hindered nucleophilic attack. This is observed in analogs like 2-(2,4-dimethylphenoxy)acetic acid .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance the electrophilicity of the carbonyl carbon, improving reaction kinetics. Computational models (e.g., Fukui indices) quantify these effects .
Q. What methodologies address discrepancies in reported solubility profiles across solvent systems?
- Methodological Answer :
- Controlled solubility assays : Use standardized solvent purity (e.g., HPLC-grade) and temperature (±0.1°C) to minimize variability. For example, solubility in DMSO ranges from 25–35 mg/mL depending on hydration state .
- Molecular dynamics simulations : Predict solvent interactions by analyzing hydrogen-bonding capacity between the pyrrolidone oxygen and polar solvents (e.g., water, ethanol) .
Q. How can reaction fundamentals inform reactor design for scalable synthesis?
- Methodological Answer :
- Continuous-flow reactors : Optimize exothermic steps (e.g., acid-catalyzed esterification) by controlling residence time and heat transfer, as applied in phenoxyacetic acid derivative production .
- Membrane separation : Integrate nanofiltration membranes to isolate the product from unreacted reagents, reducing purification steps .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Accelerated stability studies : Conduct pH-dependent degradation assays (pH 1–13) with LC-MS monitoring to identify degradation products (e.g., ring-opened succinimide derivatives) .
- Comparative studies : Replicate conflicting protocols (e.g., buffer composition, temperature) to isolate variables causing instability. For example, trace metal ions in buffers may catalyze hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
